molecular formula C17H15N5O3S B2638743 N-(3-acetamidophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide CAS No. 899988-90-0

N-(3-acetamidophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

Cat. No. B2638743
CAS RN: 899988-90-0
M. Wt: 369.4
InChI Key: HJKNMWRONMKCPF-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide, also known as APYSA, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. The compound is a sulfhydryl-containing derivative of 1,3,4-oxadiazole, which is a heterocyclic compound that has been used in the synthesis of various biologically active molecules.

Scientific Research Applications

Computational and Pharmacological Potential

1,3,4-Oxadiazole derivatives, including compounds structurally related to N-(3-acetamidophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide, have been computationally analyzed for their binding affinity against various biological targets such as epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX). These studies indicate potential applications in tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions due to their moderate inhibitory effects and binding affinities (Faheem, 2018).

Synthesis and Characterization

Several studies have focused on the synthesis, characterization, and evaluation of 1,3,4-oxadiazole and acetamide derivatives for their biological activities. The incorporation of different substituents has been explored to enhance antibacterial and anti-enzymatic potentials, highlighting the versatility of these compounds in drug development processes (Nafeesa et al., 2017).

Antimicrobial and Hemolytic Activity

The antimicrobial and hemolytic activities of 1,3,4-oxadiazole derivatives have been extensively studied, showing effectiveness against a range of bacterial and fungal strains. These compounds exhibit variable degrees of antimicrobial activity, which is attributed to the structural modifications and the presence of specific functional groups that interact with microbial targets. Additionally, their hemolytic activity assessments suggest potential for safe therapeutic applications with minimal cytotoxicity (Rehman et al., 2016).

Anticancer Properties

The exploration of anticancer properties of these derivatives has also been a significant area of research. Studies have indicated that certain 1,3,4-oxadiazole derivatives exhibit cytotoxicity against various cancer cell lines, suggesting their potential use as anticancer agents. The identification of compounds with specific cytotoxicity profiles can lead to the development of targeted cancer therapies (Vinayak et al., 2014).

properties

IUPAC Name

N-(3-acetamidophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O3S/c1-11(23)19-13-3-2-4-14(9-13)20-15(24)10-26-17-22-21-16(25-17)12-5-7-18-8-6-12/h2-9H,10H2,1H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKNMWRONMKCPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetamidophenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide

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